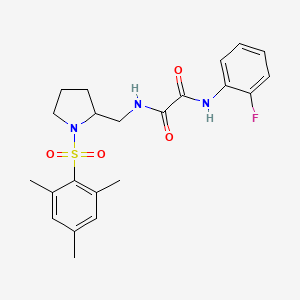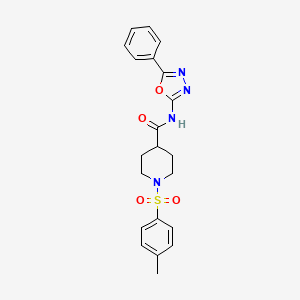![molecular formula C15H8Cl3F3N2O3 B2536560 [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 391652-55-4](/img/structure/B2536560.png)
[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a complex molecule featuring multiple halogen atoms, carbonyl groups, and aromatic rings. This structure gives it significant versatility and utility in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic routes and reaction conditions
Starting Materials: : The synthesis starts with commercially available materials such as 4-chloro-3-(trifluoromethyl)aniline and 5,6-dichloropyridine-3-carboxylic acid.
Step 1 Formation of the Intermediate: : The first step involves the formation of an intermediate through a nucleophilic substitution reaction where the amino group of 4-chloro-3-(trifluoromethyl)aniline reacts with an activated ester or acid chloride derivative of 5,6-dichloropyridine-3-carboxylic acid under basic conditions.
Step 2 Oxoethylation: : The intermediate is then subjected to oxoethylation using a suitable oxoethylating agent such as oxalyl chloride in the presence of a base like triethylamine, forming the final compound.
Industrial production methods
Industrial production may involve continuous flow synthesis techniques to increase efficiency and yield, utilizing reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of N-oxides or hydroxylated derivatives.
Reduction: : Reduction reactions can occur at the carbonyl or halogenated positions, using agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: : The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions, often involving reagents like halides, amines, or organometallics.
Common reagents and conditions used in these reactions
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substituting agents: : Halides, amines, organometallic compounds.
Major products formed from these reactions
Oxidation products: : N-oxides, hydroxylated derivatives.
Reduction products: : Reduced carbonyl or halogenated derivatives.
Substitution products: : Substituted aromatic and heterocyclic compounds.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology
Investigated for potential biochemical activity, including enzyme inhibition or receptor modulation.
Medicine
Explored for pharmaceutical applications, particularly in the development of drugs targeting specific molecular pathways.
Industry
Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate exerts its effects is largely dependent on its chemical environment and the specific molecular targets it interacts with. It may act as an enzyme inhibitor by binding to the active site of enzymes, disrupting their normal function. Alternatively, it could modulate receptor activity by mimicking or blocking the action of natural ligands.
Comparison with Similar Compounds
Compared to other halogenated anilino-pyridine carboxylates, [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate stands out due to its unique combination of chloro and trifluoromethyl groups which impart distinctive reactivity and stability. Similar compounds include:
[2-(Anilino)-2-oxoethyl] 5-chloropyridine-3-carboxylate: : Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
[2-[4-Chloroanilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate: : Similar structure but without the trifluoromethyl group, which affects its chemical properties.
Each of these related compounds offers varying degrees of reactivity and application potential, making this compound a unique and valuable molecule in scientific research and industrial applications.
Properties
IUPAC Name |
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3F3N2O3/c16-10-2-1-8(4-9(10)15(19,20)21)23-12(24)6-26-14(25)7-3-11(17)13(18)22-5-7/h1-5H,6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBMVPKMNKEJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2536477.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2536478.png)
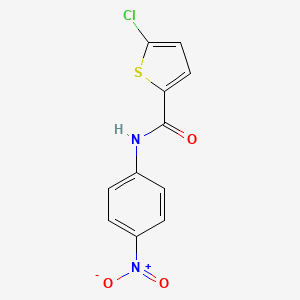
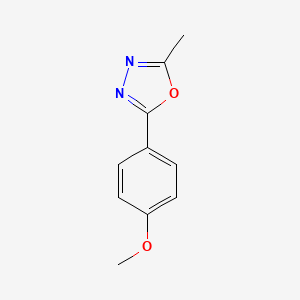
![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)
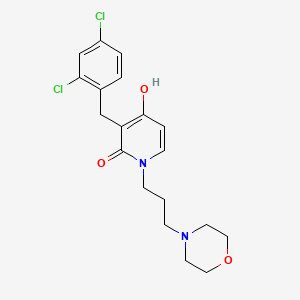
![2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2536487.png)

![2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2536492.png)
![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)
![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)
![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)
